

In Vitro Characterization of T-448: A Tale of Two Molecules

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Compound of Interest

Compound Name: T-448
Cat. No.: B12296387

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The designation "**T-448**" refers to two distinct therapeutic candidates that have undergone in vitro characterization: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) and an anti-TIGIT monoclonal antibody known as EOS-448 or belrestotug. This guide provides an in-depth technical overview of the available in vitro data for both entities, tailored for researchers, scientists, and drug development professionals.

Part 1: T-448, the LSD1 Inhibitor

T-448 is a specific, irreversible inhibitor of the enzyme Lysine-Specific Demethylase 1 (LSD1), an epigenetic modifier implicated in various diseases.[1] In vitro studies have been crucial in defining its potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the in vitro characterization of the LSD1 inhibitor **T-448**.

Parameter	Value	Cell/System	Reference
IC50	22 nM	Human recombinant LSD1	[1]
Inactivation Rate	$k_{inact}/K_I = 1.7 \times 10^4 \pm$ $2.6 \times 10^3 \text{ s}^{-1}\text{M}^{-1}$	Human recombinant LSD1	
Selectivity	>4,500-fold over MAO-A/B	Enzyme assays	

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

LSD1 Enzyme Inhibition Assay

This assay determines the potency of **T-448** in inhibiting the demethylase activity of LSD1.

- Enzyme and Substrate: Recombinant human LSD1 is used as the enzyme source. A synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4 (H3K4me2), serves as the substrate.
- Assay Principle: The enzymatic reaction involves the demethylation of the H3K4me2 peptide by LSD1, which produces formaldehyde as a byproduct. The amount of formaldehyde generated is quantified using a coupled reaction with horseradish peroxidase and a fluorescent substrate.
- Procedure:
 - **T-448** is serially diluted and pre-incubated with recombinant human LSD1 to allow for inhibitor binding.
 - The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.

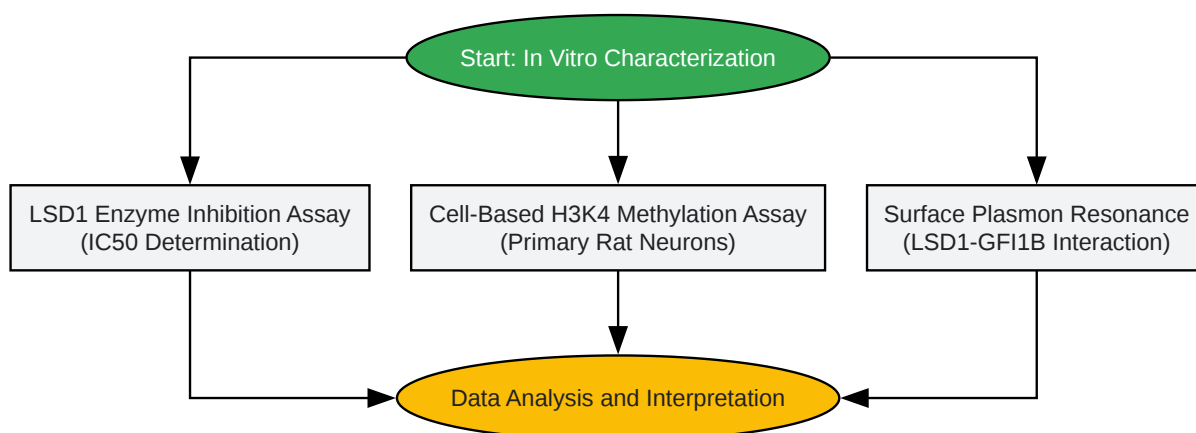
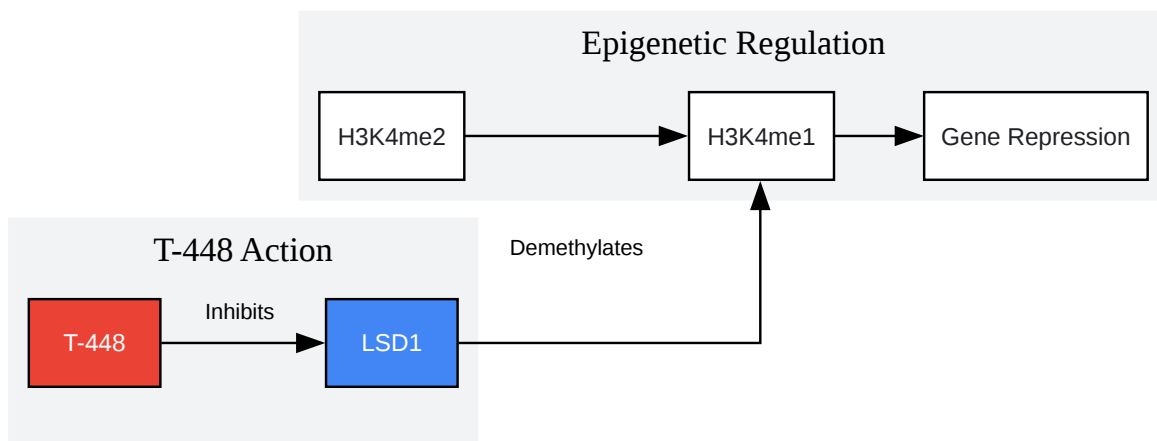
- The reaction is stopped, and the amount of formaldehyde produced is measured using a fluorometric method.
- IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

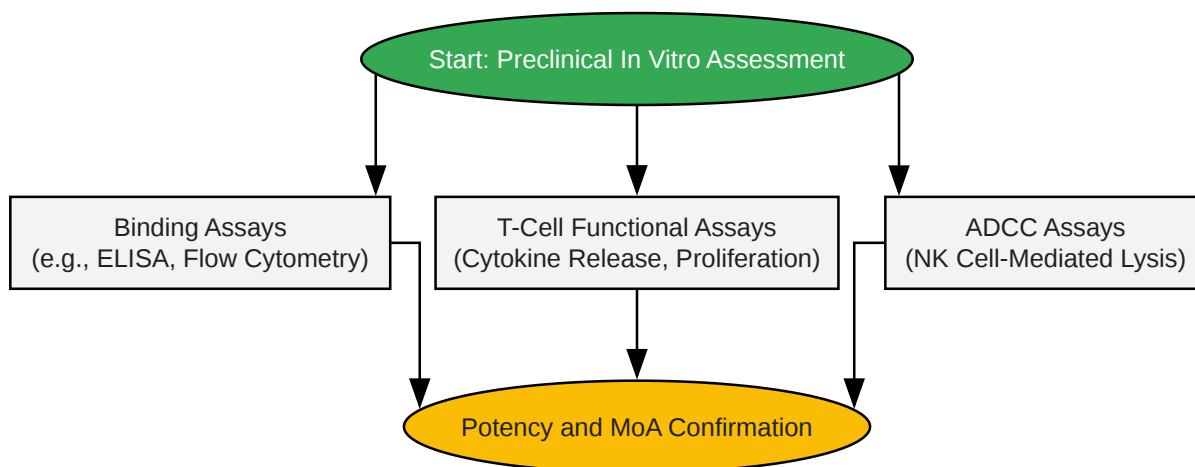
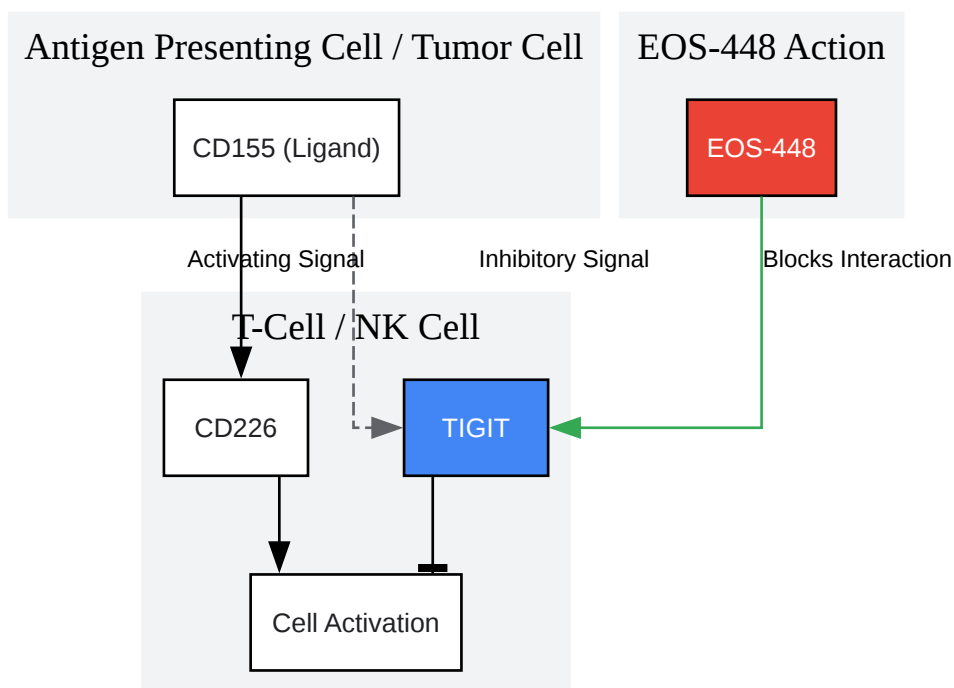
Cell-Based Histone H3K4 Methylation Assay

This assay evaluates the ability of **T-448** to increase H3K4 methylation in a cellular context.

- Cell Line: Primary cultured rat neurons are utilized for these experiments.
- Assay Principle: Cells are treated with **T-448**, leading to the inhibition of endogenous LSD1 and a subsequent increase in the levels of H3K4 methylation. This change is quantified using chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) or by immunofluorescence.
- Procedure (ChIP-qPCR):
 - Primary rat neurons are cultured and treated with various concentrations of **T-448** for a specified duration.
 - Chromatin is cross-linked, extracted, and sheared.
 - An antibody specific for dimethylated H3K4 (H3K4me2) is used to immunoprecipitate the chromatin fragments.
 - The cross-links are reversed, and the DNA is purified.
 - qPCR is performed to quantify the enrichment of specific gene promoters, such as that of the Ucp2 gene, which is known to be regulated by LSD1.

Signaling Pathway and Experimental Workflow Diagrams





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References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
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